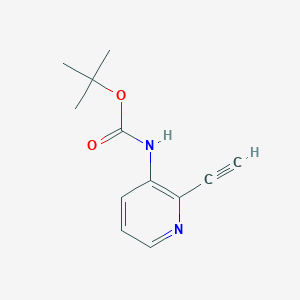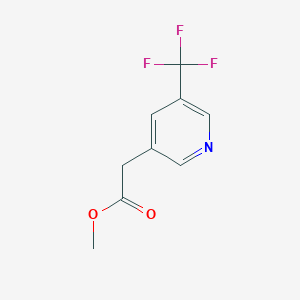
3,4,5-Trihydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxyhexan-2-one is an organic compound characterized by the presence of three hydroxyl groups attached to a six-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of hexane-2,3,4,5-tetraol using mild oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of the reaction. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into hexane-2,3,4,5-tetraol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hexan-2-one, such as hexane-2,3,4,5-tetraol and hexane-2,3,4,5-tetraone.
Applications De Recherche Scientifique
3,4,5-Trihydroxyhexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,5-Trihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxyhexan-2-one: Characterized by three hydroxyl groups on a six-carbon chain.
Hexane-2,3,4,5-tetraol: Contains four hydroxyl groups, offering different reactivity and applications.
Hexane-2,3,4,5-tetraone: Features four carbonyl groups, making it more reactive in oxidation-reduction reactions.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3,4,5-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O4/c1-3(7)5(9)6(10)4(2)8/h3,5-7,9-10H,1-2H3 |
Clé InChI |
DFQUTANVBPRYRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)




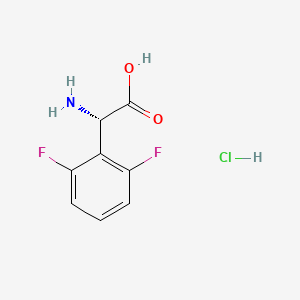
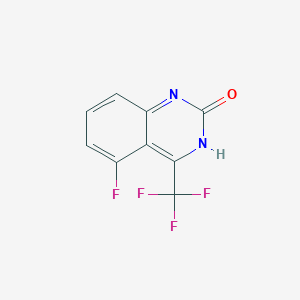
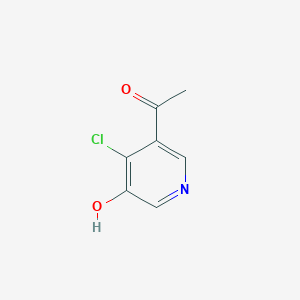
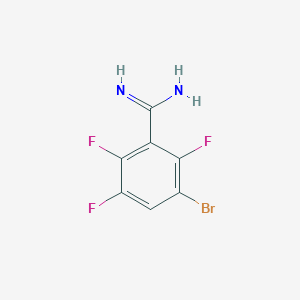
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)

